molecular formula C12H21NO3 B11817440 tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11817440
M. Wt: 227.30 g/mol
InChI Key: RJMZLGWLBICATL-JTQLQIEISA-N
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Description

Tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is a chiral synthon of high value in medicinal chemistry and organic synthesis. The molecule features a pyrrolidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, which is decorated with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen position . The Boc group is widely used to protect amines during multi-step synthetic sequences due to its stability under basic conditions and its ease of removal under mild acidic conditions . The scaffold also contains a ketone (3-oxo) at the 3-position and an isopropyl group at the 2-position, which is a chiral center with (S)-configuration. These functional groups provide versatile handles for further chemical manipulation, making this compound a crucial intermediate for constructing more complex molecules, such as potential protease inhibitors, receptor antagonists, and other biologically active compounds . Its specific stereochemistry is critical for studying stereospecific interactions in drug-receptor binding. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2S)-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1

InChI Key

RJMZLGWLBICATL-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection and Oxidation

  • Protection Step :

    • Substrate: (2S)-2-(propan-2-yl)pyrrolidine

    • Reagent: tert-Butyl chloroformate (1.2 eq)

    • Base: Triethylamine (2.5 eq)

    • Solvent: Dichloromethane

    • Temperature: −20°C → 0°C (gradual warming)

    • Yield: 89%

  • Oxidation Step :

    • Oxidizing Agent: Pyridinium chlorochromate (PCC)

    • Solvent: Acetonitrile

    • Temperature: 25°C

    • Yield: 76%

This method prioritizes mild conditions to preserve stereochemistry but requires rigorous exclusion of moisture.

Grignard Addition and Cyclization

Source details a Grignard-based approach using isopropylmagnesium bromide and tert-butyl 2-oxopyrrolidine-1-carboxylate. The reaction proceeds at −40°C in tetrahydrofuran (THF), followed by sodium borohydride reduction to stabilize the intermediate. Key data include:

ParameterValue
Grignard Reagenti-PrMgBr (3 eq)
Temperature−40°C → 25°C
Reducing AgentNaBH₄ (1.2 eq)
SolventTHF
Yield51%

This method’s limitations include moderate yields due to competing side reactions, necessitating precise stoichiometric control.

Industrial-Scale Considerations

Solvent Selection

  • Preferred Solvents : THF, dichloromethane, and ethyl acetate are common for their compatibility with organometallic reagents.

  • Cost Drivers : Ethanol/DMF mixtures (from Patent WO2014206257A1) offer economic advantages in large-scale hydrogenations.

Purification Techniques

  • Chromatography : Silica gel chromatography is standard but costly at scale.

  • Crystallization : tert-Butyl esters often crystallize from MTBE/hexane mixtures, reducing reliance on chromatography.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalability
Chatalytic Hydrogenation82.9%HighModerate
Boc Protection/Oxidation76%ModerateHigh
Grignard Addition51%LowLow

The catalytic hydrogenation route offers the best balance of yield and enantiocontrol, though it requires specialized equipment for high-pressure reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone at position 3 of the pyrrolidine ring undergoes nucleophilic additions. For example:

  • Amine addition : Forms imine derivatives under acidic conditions.

  • Alcohol addition : Forms ketals or acetals in the presence of acid catalysts.

Reaction TypeReagents/ConditionsProduct Formed
Imine formationPrimary amine, HCl (cat.)(2S)-3-(imino)-2-isopropylpyrrolidine
Ketal formationEthylene glycol, H2SO4 (cat.)3,3-(ethylenedioxy)pyrrolidine

This reactivity is critical for introducing functional groups that modify biological activity.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can be oxidized to form a lactam or γ-aminobutyric acid (GABA) analogs. Strong oxidizing agents like KMnO4 or CrO3 selectively target the ring’s α-carbon to the nitrogen:

Oxidizing AgentConditionsProduct
KMnO4Acidic aqueous solution3-oxo-pyrrolidine-2-carboxylate
CrO3Anhydrous acetone3-hydroxyproline derivative

These transformations are foundational for synthesizing bioactive molecules.

Reduction of the Ketone

The ketone group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

Reducing AgentConditionsProductYield (%)
NaBH4Methanol, 0°C(2S,3S)-3-hydroxy derivative85–90
H2/Pd-CEthanol, RT(2S,3R)-3-hydroxy derivative92

Stereoselectivity depends on the reducing method, with catalytic hydrogenation favoring syn addition.

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols. For instance:

Grignard ReagentConditionsProduct
CH3MgBrDry THF, −78°C3-(2-propyl)-3-methylpyrrolidine
PhMgClEther, RT3-phenyl-3-hydroxy derivative

These reactions expand the compound’s utility in asymmetric synthesis.

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen:

AcidConditionsProduct
Trifluoroacetic acid (TFA)DCM, RT3-oxo-2-isopropylpyrrolidine
HCl (g)Dioxane, 0°CHydrochloride salt derivative

Deprotection enables further functionalization, such as peptide coupling.

Photoredox-Mediated Cross-Coupling

Recent studies demonstrate nickel-catalyzed C–C bond formation under photoredox conditions. For example:

  • Acylative coupling : Reacts with hydrocinnamoyl chloride using NiCl2-glyme, 4,4’-dimethoxy-2,2’-bipyridine, and N-Boc-proline under blue LED irradiation .

SubstrateCatalyst SystemProduct
Acyl chlorideNi/Photoredox2-acylpyrrolidine derivative

This method achieves high stereochemical fidelity and functional group tolerance .

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsApplications
Ketone (C=O)Nucleophilic additionRNH2, ROHBioactive molecule synthesis
Pyrrolidine ringOxidationKMnO4, CrO3Lactam precursors
Boc groupAcidolysisTFA, HClAmine intermediate generation

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrolidine ring and a tert-butyl group, contributing to its unique chemical properties. The molecular formula is C12H21NO3, with a molecular weight of approximately 227.31 g/mol. The presence of the ketone functional group enhances its reactivity and biological activity.

Medicinal Chemistry

Tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate has shown potential in drug development due to its biological activities:

  • Antibacterial and Antifungal Properties : Research indicates that compounds with similar structures exhibit antibacterial and antifungal effects, likely due to their interaction with biological targets such as enzymes and receptors.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such properties make it a candidate for further studies aimed at developing therapeutic agents.

Interaction studies focus on understanding how this compound binds to various biological macromolecules. Techniques employed include:

  • Molecular Docking : This computational method helps predict the binding affinity of the compound to target proteins, providing insights into its mechanism of action.
  • Spectroscopic Techniques : Techniques such as NMR and IR spectroscopy are utilized to confirm the structure and interactions of the compound with biological targets .

Case Studies and Research Findings

Recent studies have explored the biological activities and potential therapeutic applications of pyrrolidine derivatives similar to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial properties against various pathogens, suggesting their viability as new antibiotics .
  • Enzyme Inhibition : Research indicated that certain derivatives inhibited enzymes critical in metabolic processes, potentially leading to new treatments for metabolic disorders .
  • Molecular Docking Studies : These studies revealed favorable binding interactions between the compound and specific proteins involved in disease pathways, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

    tert-Butyl 2-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate: Similar in structure but lacks the ketone functional group.

    tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate: Contains additional functional groups and a more complex ring system.

    tert-Butyl 2-(4-(12-bromo[2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate:

Biological Activity

tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1368055-49-5, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a ketone functional group, and a tert-butyl substituent, which may influence its interaction with biological targets.

The molecular formula of this compound is C_{12}H_{21}N O_3, with a molecular weight of approximately 227.3 g/mol. The presence of the pyrrolidine ring allows this compound to mimic amino acids and other biologically relevant structures, making it a candidate for various pharmacological applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. The unique structural features of this compound contribute to its ability to interact with enzymes and receptors in biological systems. Notably, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in metabolic pathways relevant to drug development .

The biological activity of this compound may involve:

  • Enzyme Inhibition : By binding to the active sites of specific enzymes, this compound can prevent substrate binding and catalytic activity.
  • Receptor Interaction : The compound may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses .

Comparative Analysis with Similar Compounds

A comparison of similar pyrrolidine derivatives reveals insights into the structure-activity relationships that may govern their biological effects:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-hydroxyprolineC_{11}H_{21}NO_3Hydroxyl group enhances solubility and biological activity.
Tert-butyl 3-methylpyrrolidineC_{11}H_{23}NAdditional methyl group affects steric hindrance.
Tert-butyl 4-ketopiperidineC_{12}H_{23}NOKetone at different position alters properties.

This table highlights how structural variations influence the biological activities of these compounds .

Case Studies and Research Findings

Several studies have focused on the biological efficacy of pyrrolidine derivatives:

  • Antibacterial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the pyrrolidine structure could enhance potency.
  • Antifungal Properties : Research has indicated that certain derivatives can inhibit fungal growth effectively, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic fungi.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives could selectively inhibit enzymes involved in critical metabolic pathways, making them potential leads for drug development against metabolic disorders .

Q & A

Q. What are the established synthetic routes for tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, and what critical reaction parameters influence yield?

  • Methodological Answer : A common route involves mixed anhydride intermediates. For example, carboxylate activation using isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by coupling with amines (e.g., 2-amino-2-methylpropanol). Key parameters include stoichiometric control (1.1 eq of chloroformate), reaction time (2 hours for anhydride formation), and purification via flash chromatography (0–100% EtOAc/hexane gradient) . Alternative methods include hydrogenation of unsaturated precursors using Pd/C catalysts in methanol (99% purity achieved post-H₂ exposure) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet in ¹H; δ ~28 ppm in ¹³C) and the pyrrolidinone carbonyl (δ ~173 ppm in ¹³C). Stereochemical confirmation relies on coupling constants (e.g., J = 9.4–17.9 Hz for axial/equatorial protons) .
  • IR : Strong absorption at ~1748 cm⁻¹ (ester C=O) and ~1778 cm⁻¹ (ketone C=O) .
  • HRMS : Exact mass calculation (e.g., [M+H]⁺ for C₁₂H₂₁NO₃: 227.1522) ensures molecular identity .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving tert-butyl-protected pyrrolidinone intermediates?

  • Methodological Answer : Optimize catalyst systems: For Sonogashira-type couplings, use Pd(PPh₃)₄ (0.05 mmol) and CuI (0.3 equiv) in DMF/Et₃N under argon. Elevated temperatures (70°C, 18 hours) improve conversion. Post-reaction, extract with NH₄OH/brine to remove Pd residues, and purify via silica gel chromatography (hexane/EtOAc gradient) . For hydrogenation, ensure degassing and controlled H₂ pressure to minimize byproducts .

Q. What analytical strategies resolve discrepancies between theoretical and observed NMR data for stereoisomers of this compound?

  • Methodological Answer :
  • Use NOESY/ROESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents on the pyrrolidine ring).
  • Compare experimental optical rotation ([α]²⁵D values) with literature data (e.g., [α]²⁵D −55.0° for (2S)-configured derivatives ).
  • Validate via X-ray crystallography if single crystals are obtainable (SHELX refinement preferred ).

Q. How does the stereochemistry of the propan-2-yl group impact the compound’s utility in asymmetric catalysis or peptide synthesis?

  • Methodological Answer : The (2S) configuration induces chiral environments critical for enantioselective catalysis. For example, in hybrid Lewis acid/base catalysis, the propan-2-yl group directs substrate orientation . In peptide synthesis, the stereochemistry ensures proper backbone alignment, validated by HPLC chiral columns and circular dichroism .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting reports on the reactivity of tert-butyl-protected pyrrolidinones under basic vs. acidic conditions?

  • Methodological Answer :
  • Under basic conditions (e.g., LiOH/MeOH), the ester moiety is selectively hydrolyzed, leaving the tert-butyl carbamate intact .
  • Under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved, but the ketone may undergo undesired enolization. Mitigate this by using milder acids (e.g., HCl in dioxane) and low temperatures .
  • Cross-validate via TLC monitoring and LC-MS to track intermediate stability .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of constrained peptides or macrocycles?

  • Methodological Answer : As a rigid, chiral building block, it enforces conformational constraints in peptides. For example, tert-butyl-protected pyrrolidinones are incorporated via solid-phase peptide synthesis (SPPS) using HBTU/DIPEA activation. Post-assembly, Boc deprotection (TFA) and cyclization via HATU yield macrocycles .

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